![molecular formula C18H14N2O3 B14311731 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester CAS No. 114476-30-1](/img/structure/B14311731.png)
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in its structure contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired heterocyclic system . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate: This compound has a related heterocyclic structure and is used in similar research applications.
Uniqueness
What sets 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester apart is its unique combination of nitrogen and oxygen atoms within its heterocyclic ring system. This structural feature contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
114476-30-1 | |
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
ethyl 1-oxo-4,7-dihydropyrido[2,3-c]carbazole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-2-23-18(22)11-9-19-13-7-8-14-15(16(13)17(11)21)10-5-3-4-6-12(10)20-14/h3-9,20H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
DGDBHQJHMRKOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C3=C(C=C2)NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.